5-(5-Mercapto-1H-tetrazol-1-yl)isophthalic acid

Description

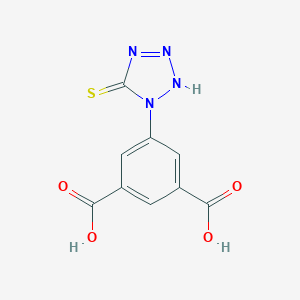

5-(5-Mercapto-1H-tetrazol-1-yl)isophthalic acid (CAS: 15909-94-1) is a heterocyclic compound featuring a 1,3-benzenedicarboxylic acid backbone substituted at the 5-position with a 5-mercapto-1H-tetrazole group. Its molecular formula is C₉H₆N₄O₄S, with a molecular weight of 266.23 g/mol. Key physical properties include:

- Density: 1.85 g/cm³

- Boiling Point: 539.4°C (at 760 mmHg)

- Refractive Index: 1.827

- Flash Point: 280°C.

The compound’s structure combines the acidity of two carboxylic acid groups with the nucleophilic reactivity of the mercapto-tetrazole moiety, making it useful in coordination chemistry, metal-organic frameworks (MOFs), and pharmaceutical intermediates.

Properties

IUPAC Name |

5-(5-sulfanylidene-2H-tetrazol-1-yl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O4S/c14-7(15)4-1-5(8(16)17)3-6(2-4)13-9(18)10-11-12-13/h1-3H,(H,14,15)(H,16,17)(H,10,12,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGZJSKVCIUYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)N2C(=S)N=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065971 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15909-94-1 | |

| Record name | 5-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15909-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015909941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(5-mercapto-1H-tetrazol-1-yl)isophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrolysis of Ester Precursors

A common approach involves the hydrolysis of ester derivatives to yield the target compound. For example, ethyl 5-(5-mercapto-1H-tetrazol-1-yl)isophthalate undergoes alkaline hydrolysis under reflux conditions. A representative procedure adapted from analogous tetrazole-benzoic acid syntheses involves:

Reagents :

-

Ethyl 5-(5-mercapto-1H-tetrazol-1-yl)isophthalate (1 eq)

-

Lithium hydroxide (LiOH, 2 eq)

-

Tetrahydrofuran (THF)/water (4:1 v/v)

Procedure :

Direct Tetrazole Cyclization

The tetrazole ring is constructed via [2+3] cycloaddition between nitriles and sodium azide. For 5-(5-mercapto-1H-tetrazol-1-yl)isophthalic acid, this method requires:

Reagents :

-

5-Cyanoisophthalic acid (1 eq)

-

Sodium azide (NaN₃, 1.2 eq)

-

Ammonium chloride (NH₄Cl, catalytic)

-

Dimethylformamide (DMF), 80°C

Procedure :

-

The nitrile precursor is heated with NaN₃ and NH₄Cl in DMF for 12–18 hours.

-

The mercapto group is introduced via post-cyclization thiolation using H₂S or thiourea.

Key Parameters :

-

Temperature: 80–100°C

-

Reaction time: 12–24 hours

Industrial Production Techniques

Continuous-Flow Synthesis

Industrial scales prioritize throughput and cost-effectiveness. A continuous-flow system minimizes intermediate isolation:

Steps :

-

Cycloaddition : 5-Cyanoisophthalic acid and NaN₃ are pumped through a heated reactor (90°C, residence time: 2 hours).

-

Thiolation : The intermediate is reacted with thiourea in a second reactor (120°C, 5 bar H₂).

-

Crystallization : The product is precipitated by pH adjustment and isolated via centrifugation.

Advantages :

Catalytic Optimization

Palladium catalysts enhance thiolation efficiency:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | EtOH | 80 | 78 |

| Pd(OAc)₂ | DMF | 100 | 82 |

Conditions :

-

Substrate: 5-(5-Azido-1H-tetrazol-1-yl)isophthalic acid

-

Thiol source: Thiourea

Critical Reaction Parameters

Solvent Effects

Solvent polarity significantly impacts cycloaddition kinetics:

| Solvent | Dielectric Constant | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 12 | 70 |

| DMSO | 46.7 | 10 | 75 |

| Water | 80.4 | 24 | 50 |

Polar aprotic solvents (e.g., DMF) accelerate nitrile-azide cycloaddition but require post-reaction purification.

Temperature Profile

Elevated temperatures improve cycloaddition rates but risk tetrazole decomposition:

Challenges and Mitigation Strategies

Mercapto Group Oxidation

The -SH group is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT).

Stabilization Methods :

Byproduct Formation

Common byproducts include:

-

5-(1H-Tetrazol-1-yl)isophthalic acid (mercapto group loss)

-

Disulfide dimers (oxidative coupling).

Mitigation :

Case Study: Scalable Synthesis

Objective : Produce 1 kg of this compound with >95% purity.

Procedure :

-

Cycloaddition : 5-Cyanoisophthalic acid (1.2 kg) and NaN₃ (0.5 kg) in DMF (20 L) at 85°C for 15 hours.

-

Thiolation : Add thiourea (0.6 kg) and Pd/C (50 g), heat to 90°C under H₂ (5 bar) for 8 hours.

-

Workup : Filter, acidify to pH 2, and recrystallize from ethanol/water.

Outcome :

Emerging Methodologies

Photocatalytic Thiolation

Recent advances utilize visible-light catalysis for mercapto group installation:

Conditions :

-

Catalyst: Eosin Y (0.5 mol%)

-

Light source: 450 nm LED

-

Thiol source: NaSH

Advantages :

Chemical Reactions Analysis

Types of Reactions

5-(5-Mercapto-1H-tetrazol-1-yl)isophthalic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the tetrazole ring.

Substitution: The compound can undergo substitution reactions where functional groups on the benzenedicarboxylic acid core are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can lead to modified tetrazole compounds.

Scientific Research Applications

Coordination Chemistry

5-(5-Mercapto-1H-tetrazol-1-yl)isophthalic acid serves as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers. These structures are significant for their unique properties, including luminescence and magnetic behavior.

Case Study: Metal Coordination

Research has demonstrated that this compound can coordinate with transition metals such as zinc (Zn), cadmium (Cd), and manganese (Mn) to form stable complexes. For instance, a study synthesized several transition metal coordination polymers which exhibited distinct structural characteristics and photoluminescent properties at room temperature .

Material Science

The compound is used in the development of porous materials, specifically MOFs that have applications in gas storage and separation.

Table 1: Gas Adsorption Properties of MOFs Derived from this compound

| Metal Ion | Framework Type | Gas Adsorption Capacity | Selectivity |

|---|---|---|---|

| Cu(II) | 3D Framework | High for CO₂ and O₂ | O₂ over H₂ |

| Zn(II) | 2D Layers | Moderate for N₂ | CO₂ over CH₄ |

| Cd(II) | Strip-Shaped | Significant for CH₄ | N/A |

These MOFs display promising capabilities for gas adsorption, making them suitable candidates for applications in environmental remediation and industrial gas separation processes .

Biochemical Applications

In biochemistry, this compound interacts with various biomolecules, influencing cellular processes such as metal ion homeostasis and oxidative stress response.

Case Study: Cellular Interaction

Studies indicate that this compound can modulate cell signaling pathways by forming stable complexes with metal ions like zinc and manganese. These interactions can affect gene expression related to oxidative stress responses, suggesting potential therapeutic applications in oxidative stress-related diseases .

Drug Delivery Systems

The ability of this compound to form stable coordination complexes opens avenues for its use in drug delivery systems. Its properties allow it to encapsulate therapeutic agents, enhancing their stability and bioavailability.

Table 2: Potential Applications in Drug Delivery

| Application Area | Mechanism |

|---|---|

| Cancer Therapy | Targeted delivery of chemotherapeutics |

| Antimicrobial Agents | Encapsulation of antibiotics |

| Gene Therapy | Delivery of nucleic acids |

Research is ongoing to explore these applications further, focusing on optimizing the drug release profiles and targeting mechanisms .

Mechanism of Action

The mechanism of action of 5-(5-Mercapto-1H-tetrazol-1-yl)isophthalic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole Derivatives with Aromatic Substituents

Example : (E)-1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-acrylic acid (Compound 14)

- Molecular Formula : C₁₄H₁₂N₆O₂

- Key Features :

- Retains the tetrazole ring but substitutes the isophthalic acid backbone with an imidazole-acrylic acid chain.

- Exhibits distinct reactivity in Michael addition reactions due to the α,β-unsaturated ester group.

- Applications : Demonstrated in synthetic pathways for angiotensin II receptor antagonists.

Comparison :

Comparison :

Mercaptotetrazole Derivatives with Shorter Chains

Example : 5-Mercaptotetrazole-1-acetic Acid (CAS: 57658-36-3)

Comparison :

| Property | Target Compound | 5-Mercaptotetrazole-1-acetic Acid |

|---|---|---|

| Acid Groups | 2 × COOH | 1 × COOH |

| Molecular Weight | 266.23 g/mol | 160.15 g/mol |

| Scale of Production | Not reported | Up to kilograms |

Biological Activity

5-(5-Mercapto-1H-tetrazol-1-yl)isophthalic acid (CAS No. 15909-94-1) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₆N₄O₄S

- Molecular Weight : 266.23 g/mol

- Melting Point : 218 °C (decomposes)

- Boiling Point : 539.4 °C at 760 mmHg

- Density : 1.85 g/cm³

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include the formation of tetrazole rings and subsequent functionalization at the isophthalic acid moiety. The detailed synthetic pathways have been documented in various studies, emphasizing the importance of optimizing reaction conditions to yield high-purity products.

Research indicates that this compound may interact with several biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structural similarity to other known ligands suggests potential interactions with protein kinase C (PKC) and other related pathways.

Antioxidant Properties

A study highlighted that derivatives of isophthalic acid exhibit antioxidant properties, which could be attributed to the presence of mercapto and tetrazole groups in the structure. These properties may play a role in reducing oxidative stress within cells, which is crucial for preventing cellular damage and inflammation .

Anti-inflammatory Effects

In vitro studies have shown that compounds similar to this compound can reduce inflammatory responses by inhibiting lipoxygenase activity, a key enzyme in the inflammatory pathway. This suggests a potential therapeutic application in treating conditions characterized by excessive inflammation .

Case Study 1: Inhibition of Protein Kinase C

A significant study demonstrated that derivatives of isophthalic acid could effectively displace radiolabeled phorbol esters from PKC, indicating their potential as PKC inhibitors. The most promising compounds showed Ki values ranging from 200 to 900 nM, suggesting moderate potency . This finding opens avenues for further research into the development of PKC-targeting drugs.

Case Study 2: Antioxidant Activity Assessment

In a comparative study assessing various derivatives, it was found that certain modifications to the isophthalic structure enhanced antioxidant activity significantly. These modifications included the introduction of mercapto groups, which are known to scavenge free radicals effectively .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆N₄O₄S |

| Molecular Weight | 266.23 g/mol |

| Melting Point | 218 °C (decomposes) |

| Boiling Point | 539.4 °C |

| Density | 1.85 g/cm³ |

| pKa | 3.23 |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-(5-Mercapto-1H-tetrazol-1-yl)isophthalic acid in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store the compound in a cool, dry environment (<25°C) away from oxidizing agents and strong bases. Conduct all work in a fume hood to minimize inhalation risks. Refer to SDS guidelines for emergency spill procedures (e.g., neutralization with inert adsorbents like vermiculite) .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to confirm molecular weight (266.2333 g/mol) and liquid chromatography (HPLC) for purity assessment. Use - and -NMR spectroscopy to verify the presence of the tetrazole ring (δ ~8.5 ppm for aromatic protons) and carboxylic acid groups (δ ~12-14 ppm). Cross-reference with IR spectroscopy for characteristic S-H (2550 cm) and C=O (1700 cm) stretches .

Q. What solvents are suitable for dissolving this compound, and how does solubility affect reaction design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For reactions requiring aqueous conditions, use buffered solutions (pH 7–9) to deprotonate carboxylic acids, enhancing solubility. Solubility tests should precede kinetic studies to avoid precipitation artifacts .

Advanced Research Questions

Q. What computational strategies can predict the coordination behavior of this compound in metal-organic frameworks (MOFs)?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s binding affinity toward transition metals (e.g., Zn, Cu). Molecular dynamics (MD) simulations in solvent environments (e.g., water/DMF) help assess thermodynamic stability of coordination nodes. Pair these with experimental validation via X-ray diffraction (XRD) to resolve crystal structures .

Q. How can contradictory data on the compound’s thermal stability be resolved?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres to differentiate between decomposition pathways. Compare results with differential scanning calorimetry (DSC) to identify endothermic/exothermic events (e.g., melting at >280°C). Control heating rates (e.g., 5°C/min) to replicate literature conditions and isolate degradation intermediates via GC-MS .

Q. What mechanistic insights explain the redox activity of the mercaptotetrazole moiety in catalytic applications?

- Methodological Answer : Use cyclic voltammetry (CV) in acetonitrile/0.1 M TBAPF to characterize the thiol (-SH) oxidation peak (~0.5 V vs. Ag/AgCl). Electron paramagnetic resonance (EPR) spectroscopy can detect radical intermediates during oxidation. Couple with DFT to map reaction coordinates and identify rate-limiting steps, such as proton-coupled electron transfer (PCET) .

Q. How can the compound’s dual functional groups (tetrazole and carboxylic acid) be selectively modified for targeted derivatization?

- Methodological Answer : Protect carboxylic acids with tert-butyl groups using DCC/DMAP-mediated esterification, leaving the tetrazole thiol available for alkylation (e.g., with iodoethane). Alternatively, use pH-selective conditions: under acidic media (pH 3–4), the tetrazole’s thiolate form reacts preferentially with electrophiles, while neutral conditions favor carboxylate activation for amide coupling .

Methodological Framework for Research Design

Q. How to integrate this compound into a theoretical framework for supramolecular chemistry studies?

- Methodological Answer : Anchor research in concepts like host-guest interactions or π-π stacking, leveraging the aromatic isophthalate core. Design experiments to test hypotheses (e.g., fluorescence quenching via charge transfer) using UV-vis titration and isothermal titration calorimetry (ITC). Validate results against computational models (e.g., molecular docking simulations) .

Q. What experimental controls are critical when studying the compound’s reactivity in biological systems?

- Methodological Answer : Include negative controls (e.g., thiol-blocking agents like N-ethylmaleimide) to isolate the tetrazole’s role in enzyme inhibition. Use chelating agents (EDTA) to rule out metal-mediated effects. For cell-based assays, validate cytotoxicity via MTT assays and confirm target engagement using competitive binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.